Methyl 3-fluoro-4-(methylamino)benzoate
Description
Methyl 3-fluoro-4-(methylamino)benzoate is a fluorinated benzoate ester derivative featuring a methylamino group at the para position (C4) and a fluorine atom at the meta position (C3) on the aromatic ring. The methyl ester group at the carboxylate position enhances its lipophilicity, which may influence its pharmacokinetic properties. Substitutent positions and electronic properties likely play critical roles in its reactivity, stability, and interactions with biological targets.
Properties
CAS No. |
204973-54-6 |
|---|---|
Molecular Formula |
C9H10FNO2 |
Molecular Weight |
183.18 g/mol |
IUPAC Name |
methyl 3-fluoro-4-(methylamino)benzoate |
InChI |
InChI=1S/C9H10FNO2/c1-11-8-4-3-6(5-7(8)10)9(12)13-2/h3-5,11H,1-2H3 |
InChI Key |
DVAILAFZMUHEMP-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C=C(C=C1)C(=O)OC)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects: Position and Activity Relationships
Key insights derive from studies on methyl-substituted aminoazo dyes, such as 3′-methyl-4-dimethylaminoazobenzene and its derivatives. These compounds exhibit an inverse correlation between carcinogenic activity and the time required to reach maximum protein-bound dye levels in vivo. For example:
- 3′-Methyl-4-dimethylaminoazobenzene (relative carcinogenicity = 10–12) reached peak bound dye levels in ~2 weeks.
- 4′-Methyl-4-dimethylaminoazobenzene (carcinogenicity <1) required ≥21 weeks to reach maxima .
This suggests that substituents on the aromatic ring significantly modulate metabolic binding and carcinogenic outcomes. For Methyl 3-fluoro-4-(methylamino)benzoate, the fluorine atom’s electron-withdrawing nature and the methylamino group’s electron-donating properties may similarly influence metabolic stability or target binding.
Fluorinated Derivatives: Electronic and Stability Comparisons
Methyl 4-trifluoromethylbenzoylacetate (), a trifluoromethyl-substituted benzoylacetate, highlights the impact of fluorination. The trifluoromethyl group is strongly electron-withdrawing, enhancing electrophilicity and resistance to metabolic degradation compared to single fluorine substituents. In contrast, this compound’s monofluoro substitution may balance electronic effects while retaining synthetic accessibility.
Agrochemical Benzoate Derivatives: Functional Group Diversity
Sulfonylurea-containing methyl benzoates, such as metsulfuron methyl ester (Methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate), demonstrate how additional functional groups expand applications. These herbicides rely on sulfonylurea moieties for acetolactate synthase inhibition .
Data Tables
Table 2: Substituent Impact on Carcinogenicity and Binding Kinetics
| Substituent Position (Prime Ring) | Carcinogenicity (Relative) | Time to Max Bound Dye (Weeks) | Micromolar Bound Dye Level |
|---|---|---|---|
| 3′-Methyl | 10–12 | ~2 | High |
| 4′-Methyl | <1 | ≥21 | Low |
Research Findings and Implications
- Metabolic Binding: Methyl substituents on aromatic rings accelerate protein binding kinetics, which correlates with carcinogenicity in aminoazo dyes . For this compound, the fluorine atom may slow metabolic degradation, extending bioavailability.
- Electronic Effects: Fluorine’s electronegativity could enhance binding to electron-rich targets, while the methylamino group’s basicity might facilitate protonation-dependent interactions.
- Agrochemical Parallels: Sulfonylurea herbicides () demonstrate the importance of heterocyclic substituents for target specificity, suggesting that this compound’s simpler structure may prioritize different mechanisms.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
